molecular formula C22H26N2O5 B1264032 Jerantinine B

Jerantinine B

Cat. No.: B1264032
M. Wt: 398.5 g/mol
InChI Key: BECBFSXLBJGONE-DIMUUIPOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jerantinine B is a potent aspidosperma-type indole alkaloid originally isolated from the plant Tabernaemontana corymbosa . It serves as a valuable microtubule-targeting agent in oncology research, demonstrating broad-spectrum, nanomolar-range cytotoxicity against a diverse panel of human cancer cell lines, including colorectal (HCT-116), breast (MCF-7), lung (A549), pancreatic (MIA PaCa-2), and glioblastoma (U87MG) models . Its primary characterized mechanism of action involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics, G2/M cell cycle arrest, and apoptosis . Studies confirm its binding to tubulin at the colchicine site, effectively functioning as a microtubule-destabilizing agent . Beyond its antimitotic activity, research has revealed additional mechanisms that contribute to its potent anti-proliferative effects. In Acute Myeloid Leukemia (AML) models, this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS), subsequent activation of the DNA damage response, and strong upregulation of phosphorylated c-Jun . This activity primes AML cells for early apoptosis and demonstrates significant colony inhibition in primary patient samples . Furthermore, this compound shows promise in combination therapy research. It exhibits synergistic cytotoxic effects when combined with δ-tocotrienol on human brain and colon cancer cells, leading to enhanced microtubule disruption and apoptosis execution . A key advantage noted in research is its ability to retain potency in vincristine-resistant cell lines, suggesting it may bypass common drug efflux pump-mediated resistance mechanisms . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (1R,12S,13R,15S,20R)-12-ethyl-4-hydroxy-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-4-21-9-11(19(26)28-3)17-22(5-6-24(20(21)22)10-16-18(21)29-16)12-7-14(25)15(27-2)8-13(12)23-17/h7-8,16,18,20,23,25H,4-6,9-10H2,1-3H3/t16-,18-,20-,21+,22-/m0/s1

InChI Key

BECBFSXLBJGONE-DIMUUIPOSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Synonyms

jerantinine B

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Jerantinine B has demonstrated notable antiproliferative effects across various human cancer cell lines. Key findings include:

  • Inhibition of Cell Growth : this compound significantly inhibits the growth and colony formation of cancer cells in a time- and dose-dependent manner. Preliminary assays indicate that it induces apoptosis in human cancer cell lines, effectively arresting cells at the G2/M phase of the cell cycle .
  • Mechanism of Action : The compound inhibits tubulin polymerization, a critical process for cell division. It also targets Polo-like kinase 1 (PLK1), an essential regulator of the G2/M transition, with an IC50 value of approximately 1.5 µM . Additionally, this compound has been shown to increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects .

Molecular Targets and Pathways

Recent studies have elucidated the molecular mechanisms through which this compound exerts its anticancer effects:

  • Microtubule Disruption : this compound operates via microtubule disruption by binding to the colchicine site on tubulin. This interaction is crucial for its anticancer activity, as it prevents proper mitotic spindle formation during cell division .
  • Cell Signaling Pathways : Research indicates that this compound activates specific signaling pathways associated with apoptosis. For instance, phospho-kinase arrays have shown increases in phosphorylated c-Jun levels upon treatment with this compound, suggesting activation of the MAPK pathway .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various cancer models:

  • Breast Cancer Models : In vitro studies have demonstrated that this compound effectively reduces cell viability in triple-negative breast cancer cells (MDA-MB-231), showcasing its potential as a therapeutic agent against aggressive cancer types .
  • Synergistic Effects : Research has explored the synergistic cytotoxic effects of combining this compound with other compounds like δ-tocotrienol against glioblastoma (U87MG) and colorectal cancer (HT-29) cell lines. These combinations enhance overall cytotoxicity and may provide avenues for combination therapies in clinical settings .
  • Synthetic Approaches : Due to the endangered status of Tabernaemontana corymbosa, sustainable synthetic routes for producing this compound have been developed. These methods ensure a reliable supply for research and potential clinical applications while preserving natural resources .

Summary Table of this compound Applications

Application AreaFindings/ResultsReferences
AntiproliferativeInhibits growth in various cancer cell lines
MechanismInhibits tubulin polymerization; targets PLK1
Molecular TargetsActivates MAPK pathway; increases ROS
Case StudiesEffective against MDA-MB-231; synergistic effects
Synthetic ApproachesSustainable synthesis developed

Preparation Methods

Directed C-10 Hydroxylation

Tabersonine undergoes regioselective hydroxylation at C-10 using ceric ammonium nitrate (CAN) in acetonitrile/water (1:1) at 0°C. Yields for analogous reactions in jerantinine A synthesis reach 79%.

Acetylation of C-10 Hydroxy Group

The C-10 hydroxy intermediate is treated with acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), yielding the acetylated derivative. This step mirrors the preparation of this compound acetate for crystallographic studies.

Epoxide Ring Formation

A critical divergence from jerantinine A synthesis involves epoxidation at C-14/C-15. Subjecting the acetylated intermediate to meta-chloroperbenzoic acid (mCPBA) in DCM at −20°C could induce epoxidation, as demonstrated in related Aspidosperma alkaloid syntheses.

Total Synthesis Strategies

While no total synthesis of this compound has been reported, methodologies for jerantinine E provide a framework:

Key Retrosynthetic Disconnections

  • Pentacyclic Core Construction : Copper-catalyzed cyclopropane opening (Cu(OTf)₂, MeCN) to form the CDE rings.
  • Indole Functionalization : Reimer-Tiemann formylation at C-16 followed by oxidation to install the acetyloxy group.

Critical Reaction Optimization

  • Stereocontrol : Chiral auxiliary-mediated alkylation (e.g., Evans oxazolidinones) ensures correct configuration at C-20.
  • Protecting Group Strategy : Sequential use of tert-butoxycarbonyl (Boc) and benzyl (Bn) groups prevents side reactions during acetyloxy installation.

Analytical and Spectroscopic Validation

Successful synthesis requires rigorous characterization:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Acetoxy proton resonance at δ 2.1–2.3 ppm (singlet, 3H).
  • ¹³C NMR : Carbonyl signal at δ 170–172 ppm confirms acetyl group.

X-ray Crystallography

The tubulin–this compound acetate complex (PDB: 6TZQ) confirms binding at the colchicine site, validating synthetic material’s bioactivity.

Q & A

Q. What are the primary molecular mechanisms by which Jerantinine B induces apoptosis in cancer cells?

  • Answer: this compound triggers apoptosis through dual mechanisms: (1) inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, and (2) generation of reactive oxygen species (ROS), leading to DNA damage. ROS activates the JNK signaling pathway, promoting phosphorylation of c-Jun, which induces G2/M cell cycle arrest and microtubule destabilization. These events culminate in caspase-3 activation and PARP cleavage, hallmarks of apoptosis . Methodologically, confirmatory assays should include PLK1 activity assays (e.g., kinase profiling), ROS detection (e.g., DCFH-DA fluorescence), and apoptotic markers (e.g., Annexin V/PI staining).

Q. How should researchers control for ROS-mediated effects in this compound studies?

  • Answer: To isolate ROS-specific effects, co-treat cells with antioxidants like N-acetylcysteine (NAC) and compare outcomes (e.g., apoptosis rates, DNA damage markers) between treated and untreated groups. Include parallel experiments using ROS scavengers to validate whether observed effects are ROS-dependent .

Q. What ethical considerations are critical for in vivo studies involving this compound?

  • Answer: Adhere to institutional animal care guidelines, including humane endpoints, sample size minimization (via power analysis), and transparency in reporting adverse effects. For human-derived cell lines, ensure compliance with data privacy laws (e.g., GDPR, HIPAA) and obtain informed consent if using patient samples .

Advanced Research Questions

Q. How can researchers optimize in vitro models to assess this compound’s cytotoxicity and specificity?

  • Answer:
  • Cell line selection: Use isogenic pairs (e.g., wild-type vs. PLK1-knockout) to confirm target specificity.
  • Dose-response curves: Employ logarithmic dosing (e.g., 1 nM–10 µM) over 24–72 hours to capture IC50 shifts.
  • Off-target validation: Combine RNA-seq or proteomic profiling with CRISPR screens to identify non-PLK1 targets .

Q. What methodologies resolve contradictions in this compound’s efficacy across cancer cell lines?

  • Answer: Contradictions may arise from genetic heterogeneity or differential ROS buffering capacity. Mitigate this by:
  • Comparative genomics: Correlate this compound sensitivity with mutational landscapes (e.g., TP53 status, antioxidant enzyme expression).
  • Microenvironment modeling: Use 3D spheroids or hypoxia-mimetic conditions to mimic in vivo ROS scavenging .

Q. How can the selectivity of this compound for PLK1 be validated in novel cellular contexts?

  • Answer:
  • Kinase profiling: Screen this compound against a panel of 300+ kinases using competitive binding assays (e.g., KINOMEscan).
  • Rescue experiments: Overexpress PLK1 in resistant cells and monitor apoptosis restoration.
  • Structural docking: Perform molecular dynamics simulations to assess binding affinity to PLK1’s catalytic domain .

Q. What are best practices for ensuring reproducibility in this compound experiments?

  • Answer:
  • Detailed protocols: Document buffer compositions, cell passage numbers, and equipment calibration.
  • Positive controls: Include reference compounds (e.g., BI-2536 for PLK1 inhibition).
  • Data transparency: Share raw flow cytometry files, microscopy images, and statistical code in supplementary materials .

Q. How should dose-response analysis differ between primary and metastatic cell models?

  • Answer: Metastatic cells often exhibit altered drug metabolism. Use:
  • Longer exposure times: 72-hour treatments to account for slower proliferation.
  • Combination screens: Test this compound with metastasis-targeting agents (e.g., MMP inhibitors).
  • Invasion assays: Quantify changes in migratory capacity post-treatment via Boyden chambers .

Data Contradiction Analysis Framework

  • Step 1: Replicate experiments under standardized conditions (e.g., serum batch, hypoxia levels).
  • Step 2: Perform meta-analysis of published IC50 values to identify outliers.
  • Step 3: Validate conflicting results using orthogonal assays (e.g., switch from MTT to ATP-based viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jerantinine B
Reactant of Route 2
Jerantinine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.